Cas no 40263-57-8 (2-iodopyridin-3-ol)

2-Iodopyridin-3-ol is a halogenated pyridine derivative with a hydroxyl group at the 3-position and an iodine substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, due to the reactivity of the iodine moiety. The presence of both hydroxyl and iodine functional groups enhances its utility in constructing complex heterocyclic frameworks. Its well-defined structure and stability under controlled conditions make it suitable for pharmaceutical and agrochemical research. The compound is typically handled under inert conditions to preserve its reactivity and purity.
2-iodopyridin-3-ol structure
2-iodopyridin-3-ol structure
Product Name:2-iodopyridin-3-ol
CAS No:40263-57-8
MF:C5H4INO
MW:220.995833396912
MDL:MFCD00023421
CID:55190
PubChem ID:97179
Update Time:2025-06-18

2-iodopyridin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Hydroxy-2-iodopyridine
    • 2-Iodo-3-pyridinol
    • 2-IODO-3-HYDROXYPYRIDINE
    • 2-IODOPYRIDIN-3-OL
    • 3-Pyridinol, 2-iodo-
    • Pyridine, 2-iodo-3-hydroxy-
    • 2-HYDROXY-3-IODOPYRIDINE
    • SR-01000453785
    • SCHEMBL531598
    • CS-D1763
    • InChI=1/C5H4INO/c6-5-4(8)2-1-3-7-5/h1-3,8H
    • NSC103161
    • SY015100
    • 2-Iodo-pyridin-3-ol
    • DTXSID50193254
    • AKOS005258009
    • EN300-101423
    • EU-0073861
    • 2-iodo-3-hydroxy-pyridine
    • BCP22989
    • AC-907/30003006
    • H1396
    • 2-Iodopyridine-3-ol
    • CCG-2074
    • EINECS 254-864-0
    • NS00030752
    • 2-iodo-3-hydroxypyridin
    • NSC 103161
    • 40263-57-8
    • SR-01000453785-1
    • AC-6250
    • W-206374
    • PS-4361
    • HJBGMPCMSWJZNH-UHFFFAOYSA-
    • FT-0615803
    • MB00322
    • AM20070142
    • MFCD00023421
    • FT-0647107
    • NSC-103161
    • 2-Iodo-3-hydroxypyridine, 97%
    • DB-025291
    • 2-iodopyridin-3-ol
    • MDL: MFCD00023421
    • Inchi: 1S/C5H4INO/c6-5-4(8)2-1-3-7-5/h1-3,8H
    • InChI Key: HJBGMPCMSWJZNH-UHFFFAOYSA-N
    • SMILES: IC1C(=CC=CN=1)O
    • BRN: 109836

Computed Properties

  • Exact Mass: 220.93400
  • Monoisotopic Mass: 220.934
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 78.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.2
  • Topological Polar Surface Area: 33.1A^2

Experimental Properties

  • Color/Form: powder
  • Density: 2.142
  • Melting Point: 196-200 °C (D)
  • Boiling Point: 296.6℃ at 760 mmHg
  • Flash Point: 133.2℃
  • Refractive Index: 1.683
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 33.12000
  • LogP: 1.39180
  • Sensitiveness: Light Sensitive
  • Solubility: Not determined

2-iodopyridin-3-ol Security Information

  • Symbol: GHS05 GHS07
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H302,H315,H318,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-37/38-41
  • Safety Instruction: S26-S36-S39
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT
  • Storage Condition:Store at room temperature
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36

2-iodopyridin-3-ol Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-iodopyridin-3-ol Pricemore >>

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2-iodopyridin-3-ol Production Method

2-iodopyridin-3-ol Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:40263-57-8)2-IODO-3-HYDROXYPYRIDINE
Order Number:sfd22271
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:40263-57-8)2-iodopyridin-3-ol
Order Number:A825020
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):432.0
Email:sales@amadischem.com

Additional information on 2-iodopyridin-3-ol

Introduction to 2-iodopyridin-3-ol (CAS No. 40263-57-8)

2-iodopyridin-3-ol, with the chemical formula C₅H₅INO₂, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic iodinated derivative of pyridine has garnered considerable attention due to its versatile applications in medicinal chemistry, agrochemical development, and material science. The presence of both an iodine substituent and a hydroxyl group on the pyridine ring imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The compound is primarily recognized for its role as a building block in the preparation of biologically active scaffolds. Its structural features allow for facile functionalization through various chemical transformations, including nucleophilic substitution, cross-coupling reactions, and oxidation processes. These properties have positioned 2-iodopyridin-3-ol as a cornerstone in the development of novel therapeutic agents targeting a wide range of diseases.

In recent years, the pharmaceutical industry has seen a surge in interest toward iodinated pyridines due to their enhanced binding affinity and metabolic stability. Studies have demonstrated that incorporating iodine into drug molecules can improve their pharmacokinetic profiles, leading to more effective treatments. 2-iodopyridin-3-ol serves as an excellent precursor for such derivatives, offering researchers a flexible platform to explore new chemical entities.

One of the most compelling aspects of 2-iodopyridin-3-ol is its utility in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed process is widely employed to construct carbon-carbon bonds, enabling the synthesis of complex organic molecules with high precision. The iodine atom in 2-iodopyridin-3-ol acts as an excellent leaving group, facilitating efficient coupling with boronic acids or esters under mild conditions. This reaction has been leveraged in the development of novel anticancer agents, where precise molecular architecture is critical for target specificity.

Moreover, 2-iodopyridin-3-ol has found applications in the synthesis of small-molecule inhibitors targeting enzyme-driven diseases. Researchers have utilized this compound to develop potent inhibitors of kinases and other protein tyrosine phosphatases, which play pivotal roles in cellular signaling pathways associated with cancer and inflammatory disorders. The hydroxyl group provides a handle for further derivatization, allowing chemists to fine-tune the pharmacological properties of their inhibitors.

The agrochemical sector has also benefited from the versatility of 2-iodopyridin-3-ol. Its structural motifs are prevalent in herbicides and fungicides designed to protect crops from pests and pathogens. By serving as a key intermediate, this compound enables the production of agrochemicals with improved efficacy and environmental compatibility. Recent studies have highlighted its role in developing next-generation pesticides that exhibit reduced toxicity while maintaining high activity against target organisms.

Material science has not been left behind in the exploration of 2-iodopyridin-3-ol's potential. Its ability to form coordination complexes with transition metals has opened doors for applications in catalysis and luminescent materials. For instance, complexes derived from 2-iodopyridin-3-ol have been investigated for their catalytic activity in organic transformations, showcasing the compound's broader utility beyond life sciences.

The synthesis of 2-iodopyridin-3-ol itself is an area of active research. Modern synthetic methodologies have refined its production, making it more accessible for industrial applications. Advances in green chemistry have also influenced its synthesis, with efforts focused on reducing waste and improving yields through sustainable practices. These developments underscore the compound's importance as both a research tool and a commercial product.

In conclusion, 2-iodopyridin-3-ol (CAS No. 40263-57-8) stands as a testament to the ingenuity of organic chemistry in addressing complex challenges across multiple disciplines. Its unique structural features and reactivity make it indispensable in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new applications for this versatile compound, its significance is poised to grow even further.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:40263-57-8)2-IODO-3-HYDROXYPYRIDINE
sfd22271
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:40263-57-8)2-iodopyridin-3-ol
A825020
Purity:99%
Quantity:500g
Price ($):432.0
Email